2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde

Chemical Synthesis Medicinal Chemistry Structure-Activity Relationship

2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde (CAS 14573-92-3) is an ortho-substituted aromatic aldehyde featuring a diethylaminoethoxy side chain. With a molecular formula of C13H19NO2 and a molecular weight of 221.29 g/mol, this compound is categorized as a benzaldehyde derivative and a phenol ether.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
CAS No. 14573-92-3
Cat. No. B079308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde
CAS14573-92-3
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC1=CC=CC=C1C=O
InChIInChI=1S/C13H19NO2/c1-3-14(4-2)9-10-16-13-8-6-5-7-12(13)11-15/h5-8,11H,3-4,9-10H2,1-2H3
InChIKeySLNFFKAUEGIFPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde (CAS 14573-92-3) Procurement Guide: Ortho-Substituted Building Block for ALDH Research


2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde (CAS 14573-92-3) is an ortho-substituted aromatic aldehyde featuring a diethylaminoethoxy side chain. With a molecular formula of C13H19NO2 and a molecular weight of 221.29 g/mol, this compound is categorized as a benzaldehyde derivative and a phenol ether [1]. The ortho-positioning of the diethylaminoethoxy group relative to the aldehyde creates a distinct spatial arrangement compared to its para-isomer, which may confer different properties in chemical synthesis and biological studies [1].

Why 2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde Cannot Be Replaced by Common Aldehyde Analogs


The ortho-substitution pattern of 2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde (ortho-DEAB) imparts unique stereoelectronic and steric properties that differentiate it from its para-substituted isomer (15182-94-2) and other benzaldehyde derivatives [1]. In synthetic applications, the ortho configuration influences the regioselectivity and yield of condensation reactions, such as the formation of chalcones and Schiff bases [1]. In biological contexts, while para-DEAB is a well-documented pan-inhibitor of aldehyde dehydrogenase (ALDH) isoforms, the ortho isomer may exhibit distinct binding characteristics and biological activity due to the altered spatial orientation of its functional groups [1]. Generic substitution with a non-specific aromatic aldehyde or even the para-isomer cannot guarantee equivalent performance in specialized research applications.

Quantitative Differentiation of 2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde (14573-92-3) from Key Comparators


Regioisomeric Identity: Ortho- vs. Para-Substituted 2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde

The target compound (14573-92-3) is the ortho isomer of 2-[2-(diethylamino)ethoxy]benzenecarbaldehyde, where the diethylaminoethoxy group is attached at the 2-position of the benzaldehyde ring [1]. In contrast, the para isomer (CAS 15182-94-2) has the substituent at the 4-position [2]. This fundamental structural difference dictates their unique physical properties, synthetic utility, and biological profiles. The ortho isomer features the aldehyde and basic amine in close proximity, while the para isomer presents a more linear, extended geometry.

Chemical Synthesis Medicinal Chemistry Structure-Activity Relationship

Physicochemical Property Divergence: Ortho-2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde vs. Para-4-[2-(Diethylamino)ethoxy]benzaldehyde

Computational predictions indicate measurable differences in key physicochemical properties between the ortho (14573-92-3) and para (15182-94-2) isomers. The ortho isomer is predicted to have a higher LogP (XLogP3 = 2.5) compared to the para isomer (LogP = 2.1), indicating increased lipophilicity [1][2]. This difference in lipophilicity can influence membrane permeability and compound solubility. Both isomers have the same molecular weight (221.29 g/mol) and topological polar surface area (TPSA = 29.5 Ų), but the ortho isomer's unique spatial arrangement may affect its 3D conformation and intermolecular interactions [1].

Pre-formulation ADME Chemical Property Analysis

Role as a Synthetic Intermediate: 2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde in Chalcone Derivative Synthesis

2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde serves as a key starting material for the synthesis of chalcone derivatives via Claisen-Schmidt condensation with acetophenone analogs . While specific yield data for this exact compound is not publicly available, the ortho-substituted aldehyde is expected to exhibit distinct reactivity compared to its para counterpart due to steric and electronic effects . Chalcones synthesized from ortho-substituted benzaldehydes often display different biological activities compared to those derived from para-substituted analogs, highlighting the importance of regiospecific selection .

Organic Synthesis Medicinal Chemistry Chalcone Chemistry

Potential Differential Activity in ALDH Enzyme Inhibition

While the para-isomer (DEAB, 15182-94-2) is widely recognized as a pan-inhibitor of aldehyde dehydrogenase (ALDH) isoforms with reported IC50 values ranging from 58 to 740 nmol/L for various analogs [1], the specific biological activity of the ortho-isomer (14573-92-3) is less characterized [2]. Studies on DEAB have revealed it acts as a slow substrate for multiple ALDH isoenzymes, with its inhibitory potency dependent on turnover rate [2]. The ortho-isomer's distinct spatial arrangement of the aldehyde and basic amine may result in altered binding kinetics and selectivity profiles compared to the para-isomer .

Cancer Stem Cell Biology Enzyme Inhibition Aldehyde Dehydrogenase

Key Research and Industrial Applications for 2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde (CAS 14573-92-3)


Synthesis of Ortho-Substituted Chalcone Derivatives for Anticancer Screening

As an ortho-substituted benzaldehyde, this compound is a critical building block for the synthesis of chalcones with potential anticancer activity. The unique ortho geometry influences the conformation and biological activity of the resulting chalcones, making it a valuable reagent for medicinal chemistry programs exploring structure-activity relationships in this chemical space .

Development of Novel ALDH Inhibitors with Altered Selectivity Profiles

Given the para-isomer's established role as a pan-ALDH inhibitor, the ortho isomer 2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde offers a structurally distinct scaffold for probing ALDH enzyme interactions. Its unique spatial arrangement may lead to the discovery of inhibitors with improved selectivity for specific ALDH isoforms, which is a key goal in cancer stem cell research [1].

Substrate for Investigating Enzyme Specificity and Kinetics

This compound can serve as a substrate for aldehyde dehydrogenase enzymes, enabling studies on enzyme function, regulation, and the metabolic processing of ortho-substituted aromatic aldehydes. Its distinct stereoelectronic properties compared to para-substituted analogs provide a valuable tool for dissecting enzyme active site requirements .

Intermediate for the Synthesis of Bioactive Heterocycles

The aldehyde functionality and the diethylaminoethoxy side chain make this compound a versatile intermediate for the construction of various heterocyclic systems, including benzimidazoles, quinazolines, and others. The ortho-substitution pattern can direct cyclization reactions in unique ways, enabling access to novel chemical scaffolds .

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